molecular formula C15H14N2OS2 B2467468 N-(3-cyanothiophen-2-yl)-4-(phenylthio)butanamide CAS No. 941924-90-9

N-(3-cyanothiophen-2-yl)-4-(phenylthio)butanamide

Cat. No.: B2467468
CAS No.: 941924-90-9
M. Wt: 302.41
InChI Key: SHROGROYFUSLSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyanothiophen-2-yl)-4-(phenylthio)butanamide is a chemical compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-4-(phenylthio)butanamide typically involves the reaction of 3-cyanothiophene-2-carboxylic acid with 4-(phenylthio)butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product. The reaction mixture is then purified using column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) can be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)-4-(phenylthio)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the nitrile group to an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Halogens (chlorine, bromine), nitric acid; reactions are conducted under controlled temperatures and often in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated or nitrated thiophene derivatives

Scientific Research Applications

N-(3-cyanothiophen-2-yl)-4-(phenylthio)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-4-(phenylthio)butanamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyanothiophen-2-yl)pentanamide
  • N-(3-cyanothiophen-2-yl)-3-oxobutanamide
  • (E)-N’-(3-Cyanothiophen-2-yl)-N,N-dimethylmethanimidamide

Uniqueness

N-(3-cyanothiophen-2-yl)-4-(phenylthio)butanamide is unique due to the presence of both a cyanothiophene moiety and a phenylthio group. This combination of structural features imparts distinct chemical and physical properties to the compound, making it a valuable candidate for various applications in research and industry.

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-4-phenylsulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS2/c16-11-12-8-10-20-15(12)17-14(18)7-4-9-19-13-5-2-1-3-6-13/h1-3,5-6,8,10H,4,7,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHROGROYFUSLSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCCC(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.